2-Naphthyl-2-oxoethyl quinoline-2-carboxylate
Description
2-Naphthyl-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Properties
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(18-10-5-8-15-6-1-3-9-17(15)18)14-26-22(25)20-13-12-16-7-2-4-11-19(16)23-20/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXPUYUCYSJVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Naphthyl-2-oxoethyl quinoline-2-carboxylate can be achieved through various synthetic routes. One common method involves the intermolecular addition of an alkyne onto imines, followed by intermolecular ring closure through arylation. This process typically employs catalysts such as copper(II) triflate (Cu(OTf)2), copper(II) acetate (Cu(OAc)2), or copper(II) acetylacetonate (Cu(acac)2) under controlled reaction conditions . Industrial production methods may involve one-pot reactions, solvent-free conditions, or the use of recyclable catalysts to enhance efficiency and sustainability .
Chemical Reactions Analysis
2-Naphthyl-2-oxoethyl quinoline-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified quinoline derivatives with altered functional groups .
Scientific Research Applications
2-Naphthyl-2-oxoethyl quinoline-2-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various biologically active molecules and as a ligand in metal-catalyzed reactions . In biology and medicine, quinoline derivatives are known for their antibacterial, antifungal, antimalarial, and anticancer activities . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industrial sector as a component in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Naphthyl-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety allows it to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit the enzyme topoisomerase, which is essential for DNA replication and cell division . This inhibition can result in the suppression of bacterial and cancer cell growth . The naphthyl group in the compound may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
2-Naphthyl-2-oxoethyl quinoline-2-carboxylate can be compared with other quinoline derivatives, such as quinoline-2-carboxylate and quinoline-4-carboxylate. While these compounds share a common quinoline core, the presence of the naphthyl group in this compound distinguishes it from its counterparts . Other similar compounds include indole derivatives, which also exhibit diverse biological activities and are used in various therapeutic applications .
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